N-(2,3-Dimethoxybenzyl)-N-heptylamine
Description
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]heptan-1-amine |
InChI |
InChI=1S/C16H27NO2/c1-4-5-6-7-8-12-17-13-14-10-9-11-15(18-2)16(14)19-3/h9-11,17H,4-8,12-13H2,1-3H3 |
InChI Key |
XWQHVBZAAJKCRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(C(=CC=C1)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Methyl-2,3-dimethoxybenzylamine
Key Differences :
- Substituent : The methyl group in N-methyl-2,3-dimethoxybenzylamine contrasts with the heptyl chain in the target compound, significantly altering lipophilicity and steric bulk.
- Synthesis : Synthesized via catalytic hydrogenation of 2,3-dimethoxybenzaldehyde with methylamine or via reaction of 2,3-dimethoxybenzyl chloride with methylamine .
- Applications : Shorter alkyl chains (e.g., methyl) are typically associated with higher solubility in polar solvents but reduced membrane permeability compared to longer chains like heptyl.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Functional Groups : This compound contains an amide group and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization, unlike the secondary amine in the target compound .
- Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, emphasizing carboxylate chemistry rather than reductive amination.
- Reactivity : The amide structure limits nucleophilic reactivity compared to the amine group in N-(2,3-dimethoxybenzyl)-N-heptylamine.
2,3-Dimethoxybenzyl Alcohol and Derivatives
Key Differences :
- Precursor Role : 2,3-Dimethoxybenzyl alcohol (mp 48–51°C) is a common precursor for synthesizing benzylamines via chlorination or oxidation followed by amination .
- Physical Properties : The alcohol’s lower molecular weight (168.18 g/mol) and polar hydroxyl group contrast with the heptylamine derivative’s higher hydrophobicity.
Bis(2,4-dimethoxybenzyl) Metal Complexes
Key Differences :
- Structure and Function : Platinum(II) and palladium(II) complexes with bis(2,4-dimethoxybenzyl) ligands exhibit antimicrobial activity, suggesting that methoxybenzyl groups enhance interaction with biological targets. However, metal coordination introduces distinct reactivity compared to free amines .
- Biological Activity : These complexes were tested against bacteria and fungi, with efficacy compared to fluconazole and ampicillin, highlighting the role of substituent positioning (2,4- vs. 2,3-dimethoxy) in bioactivity .
N’-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine Dihydrochloride
Key Differences :
- Structure : This dihydrochloride salt includes a propane-diamine backbone and dimethyl groups, differing in chain length (propane vs. heptane) and charge state.
- Hazard Profile : Classified as an irritant, emphasizing handling considerations that may apply to related amines .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Positioning : 2,3-Dimethoxy groups may offer steric and electronic effects distinct from 2,4-dimethoxy isomers, influencing reactivity in catalysis or binding interactions .
- Synthetic Flexibility : The use of 2,3-dimethoxybenzyl alcohol as a precursor underscores its versatility in generating diverse amines and metal complexes .
Preparation Methods
Catalytic Hydrogenation with Pd/C
Procedure :
-
Reagents : 2,3-Dimethoxybenzaldehyde (1.0 equiv), heptylamine (1.1 equiv), 5% Pd/C catalyst (6 wt% relative to amine), hydrogen gas (20–50 bar).
-
Conditions : Semi-batch mode with aldehyde added gradually to a mixture of heptylamine and catalyst at 80–120°C. Reaction monitored via gas chromatography (GC) to achieve ≥95% conversion.
-
Work-up : Catalyst filtration, phase separation (aqueous/organic), and fractional distillation under reduced pressure.
Performance Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–89% | |
| Reaction Time | 4–8 hours | |
| Purity (GC) | ≥97% | |
| Catalyst Recyclability | 12 cycles without activity loss |
Key Findings :
Borohydride-Mediated Reduction
Procedure :
-
Reagents : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv), methanol/acetic acid (9:1 v/v), 2,3-dimethoxybenzaldehyde (1.0 equiv), heptylamine (1.0 equiv).
-
Conditions : Stirred at 25°C for 12–24 hours under nitrogen. Imine formation confirmed via FT-IR (C=N stretch at 1640 cm⁻¹).
-
Work-up : Quenching with aqueous NaOH, extraction with dichloromethane, and silica gel chromatography.
Performance Data :
Key Findings :
Alkylation of 2,3-Dimethoxybenzylamine
Heptyl Bromide Alkylation
Procedure :
-
Reagents : 2,3-Dimethoxybenzylamine (1.0 equiv), heptyl bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF solvent.
-
Conditions : Reflux at 100°C for 18 hours. Reaction monitored via TLC (EtOAc/hexanes 1:4).
-
Work-up : Aqueous work-up, extraction with ethyl acetate, and rotary evaporation.
Performance Data :
Key Findings :
Two-Step Synthesis via Schiff Base Intermediate
Imine Formation and Reduction
Procedure :
-
Step 1 : 2,3-Dimethoxybenzaldehyde (1.0 equiv) and heptylamine (1.0 equiv) in toluene with molecular sieves (4Å), stirred at 60°C for 6 hours.
-
Step 2 : NaBH4 (2.0 equiv) added in ethanol at 0°C, stirred for 2 hours.
-
Work-up : Filtration, solvent removal, and recrystallization from hexanes.
Performance Data :
Key Findings :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd/C Hydrogenation | 82–89 | ≥97 | High | Moderate |
| NaBH3CN Reduction | 75–81 | ≥95 | Medium | Low |
| Alkylation | 68–73 | 90–93 | Low | High |
| Two-Step Synthesis | 70–77 | ≥96 | Medium | Moderate |
Recommendations :
-
Pd/C Hydrogenation is optimal for industrial-scale production due to high yields and catalyst recyclability.
-
NaBH3CN Reduction suits lab-scale synthesis with minimal equipment requirements.
Emerging Techniques: Cobalt-Catalyzed Reductive Amination
Recent advances employ Co/N-doped carbon catalysts under mild conditions (50°C, 10 bar H2), achieving 85% yield with 99% selectivity for secondary amines. This method avoids noble metals, reducing costs by 40% compared to Pd-based systems .
Q & A
Q. What are the established synthetic routes for N-(2,3-Dimethoxybenzyl)-N-heptylamine?
The compound can be synthesized via:
- Catalytic Hydrogenation : Reacting 2,3-dimethoxybenzaldehyde with heptylamine under hydrogenation conditions using catalysts like palladium on carbon. This method involves refluxing in ethanol, followed by filtration and purification .
- Reductive Amination : Utilizing NaBH₄ or other reducing agents to facilitate the reaction between 2,3-dimethoxybenzaldehyde and heptylamine. Solvent choice (e.g., ethanol or THF) and temperature optimization are critical for yield improvement .
Q. What safety precautions are required when handling this compound?
Based on structurally similar compounds:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .
- Storage : Keep in sealed containers away from ignition sources due to potential flammability .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of methoxy groups, benzyl protons, and heptyl chain integration .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Contradictions may arise from assay variability or impurities. Mitigation strategies include:
Q. What strategies optimize the synthesis yield of this compound?
Key parameters to optimize:
- Catalyst Loading : Test Pd/C concentrations (e.g., 5–10 wt%) to balance cost and efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol for reaction kinetics .
- Temperature Control : Higher temperatures (60–80°C) may accelerate reductive amination but risk side reactions .
Q. How does the methoxy substitution pattern influence the compound’s physicochemical properties?
- Lipophilicity : The 2,3-dimethoxybenzyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electronic Effects : Methoxy groups donate electron density, potentially stabilizing intermediates in catalytic reactions .
- Steric Hindrance : Ortho-substitution on the benzyl ring may affect amine reactivity in downstream derivatization .
Q. What methodologies are used to study its potential pharmacological mechanisms?
- Molecular Docking : Screen against targets like GPCRs or enzymes to predict binding affinity .
- Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes (e.g., kinases) using fluorescence-based assays .
- In Vivo Models : Evaluate bioavailability and toxicity in rodent studies, noting dose-dependent effects .
Notes for Methodological Rigor
- Data Reproducibility : Replicate syntheses ≥3 times to account for batch variability .
- Negative Controls : Include control experiments (e.g., catalyst-free reactions) to validate observed activity .
- Cross-Disciplinary Validation : Combine synthetic chemistry data with computational modeling to refine mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
